N-butyl-N-ethyl-2-iodobenzamide
Description
Properties
IUPAC Name |
N-butyl-N-ethyl-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-3-5-10-15(4-2)13(16)11-8-6-7-9-12(11)14/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCNYPZFOQZDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with N-butyl-N-ethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodo derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include iodo derivatives with higher oxidation states.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-butyl-N-ethyl-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Iodine’s unique properties distinguish N-butyl-N-ethyl-2-iodobenzamide from its chloro-, bromo-, and fluoro-substituted counterparts:
- Reactivity : Iodine’s large atomic radius and low electronegativity enhance its leaving-group ability in nucleophilic substitutions, making it superior for metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) compared to smaller halogens .
Alkyl-Substituted Analogs
- N-[2-(butan-2-yl)phenyl]-2-iodobenzamide (): Features a sec-butyl group on the phenyl ring instead of the amide nitrogen.
- N-(2-ethylphenyl)-3-iodobenzamide () : The ethyl group on the phenyl ring and iodine at the meta-position alter electronic effects (e.g., resonance stabilization), which may reduce electrophilicity compared to the ortho-iodo configuration in the target compound .
Hydroxy- and Methoxy-Substituted Analogs
- N-(2-hydroxyethyl)-3-iodobenzamide () : The hydroxyethyl group enhances water solubility and hydrogen-bonding capacity, making it more suitable for aqueous-phase biological studies than the lipophilic N-butyl-N-ethyl variant .
- N-butyl-2-methoxybenzamide () : The methoxy group’s electron-donating effect increases the amide’s stability but reduces electrophilicity compared to iodine’s electron-withdrawing nature .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Notable Properties/Applications | References |
|---|---|---|---|---|
| This compound | C₁₃H₁₇INO | N-butyl, N-ethyl, 2-iodo | High reactivity in cross-coupling; lipophilic | Inferred |
| N-[2-(butan-2-yl)phenyl]-2-iodobenzamide | C₁₇H₁₈INO | 2-sec-butylphenyl, 2-iodo | Building block for complex molecules | |
| N-(2-ethylphenyl)-3-iodobenzamide | C₁₅H₁₄INO | 2-ethylphenyl, 3-iodo | Altered electronic effects for targeted reactivity | |
| N-(2-hydroxyethyl)-3-iodobenzamide | C₉H₁₀INO₂ | N-(2-hydroxyethyl), 3-iodo | Enhanced solubility; biological studies | |
| N-butyl-2-methoxybenzamide | C₁₂H₁₇NO₂ | N-butyl, 2-methoxy | Increased stability; reduced electrophilicity |
Research Findings and Uniqueness
- Iodine’s Role : The 2-iodo substituent in this compound is critical for applications in radiopharmaceuticals (e.g., iodine-123/131 labeling) and catalysis due to its balance of reactivity and stability .
- Steric and Electronic Effects : The N-butyl and N-ethyl groups increase lipophilicity, favoring membrane permeability in drug design, but may introduce steric constraints in tight-binding biological targets .
- Comparative Stability : Unlike methoxy or hydroxy analogs, the iodine atom’s weak C–I bond makes the compound prone to dehalogenation under harsh conditions, necessitating optimized reaction protocols .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-N-ethyl-2-iodobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via amidation of 2-iodobenzoyl chloride with N-butyl-N-ethylamine under anhydrous conditions. A typical procedure involves dissolving the amine in dichloromethane (DCM) or dimethylformamide (DMF), followed by dropwise addition of the acyl chloride and a base like triethylamine (TEA) to neutralize HCl byproducts. Reaction temperature (0–25°C) and stoichiometric ratios (1.5:1 acyl chloride:amine) are critical for minimizing side products. Post-reaction purification via flash chromatography (n-hexane/EtOAc gradients) ensures high purity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and alkyl chain integration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% recommended for biological assays). Infrared (IR) spectroscopy can confirm amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be used in storage containers. Regular stability checks via TLC or HPLC are advised to detect hydrolysis or iodobenzamide decomposition .
Q. What solvent systems are optimal for handling this compound in experimental settings?
- Methodological Answer : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for synthesis due to their ability to dissolve both polar and non-polar intermediates. For biological assays, dimethyl sulfoxide (DMSO) is suitable for stock solutions, but concentrations should be kept below 0.1% to avoid cellular toxicity. Solvent choice must align with downstream applications (e.g., avoid DMF in cell culture) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent spectroscopic results or bioactivity profiles) for this compound?
- Methodological Answer : Contradictions often arise from impurities or solvent artifacts. Use orthogonal analytical methods (e.g., NMR + HRMS + HPLC) to cross-validate results. For bioactivity discrepancies, confirm compound stability under assay conditions and validate target engagement via competitive binding assays. Statistical tools like Bland-Altman plots can quantify measurement agreement .
Q. What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics with putative targets (e.g., enzymes or receptors). Enzyme inhibition assays (IC₅₀ determination) and cellular thermal shift assays (CETSA) can confirm target modulation. For in vivo studies, isotope-labeled analogs (e.g., ¹²⁵I) enable pharmacokinetic tracking .
Q. How can computational modeling (e.g., DFT or molecular docking) be applied to predict the reactivity or binding affinity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electronic properties and reactive sites (e.g., iodine substitution patterns). Molecular docking (AutoDock Vina) with crystal structures of target proteins identifies potential binding pockets. Free energy perturbation (FEP) simulations refine affinity predictions .
Q. What strategies ensure reproducibility in synthetic and analytical workflows for this compound across different laboratories?
- Methodological Answer : Standardize protocols using IUPAC guidelines for reaction reporting (temperature, solvent grades, purification methods). Interlaboratory validation via round-robin testing ensures method robustness. Share raw NMR and HPLC data in open repositories (e.g., Zenodo) for transparency .
Q. How can interdisciplinary approaches (e.g., combining organic synthesis with biochemical assays) enhance the research utility of this compound?
- Methodological Answer : Integrate structure-activity relationship (SAR) studies by synthesizing analogs with modified alkyl chains or iodine positions. Pair these with high-throughput screening (HTS) against disease-relevant targets (e.g., kinase panels). Machine learning models can then correlate structural features with bioactivity, guiding iterative design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
